molecular formula C26H30N2O3S B281046 4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide

4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide

Cat. No. B281046
M. Wt: 450.6 g/mol
InChI Key: IRPDEFQAWBEDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide is a chemical compound that is commonly referred to as TAK-659. It is a small molecule inhibitor that has been developed for the treatment of various diseases, including cancer and autoimmune disorders. TAK-659 has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.

Mechanism of Action

TAK-659 works by inhibiting a protein called Bruton's tyrosine kinase (BTK). BTK is a key regulator of immune cell signaling, and its inhibition can lead to the suppression of immune cell activation and the reduction of inflammation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation in autoimmune diseases, and improve the survival of animals with autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its specificity for BTK. It has been shown to have minimal off-target effects, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of TAK-659 is its relatively short half-life, which may limit its effectiveness in clinical settings.

Future Directions

There are several future directions for the research and development of TAK-659. One potential direction is to evaluate its effectiveness in combination with other drugs for the treatment of cancer and autoimmune diseases. Another potential direction is to develop more potent and selective BTK inhibitors that can overcome the limitations of TAK-659. Additionally, further research is needed to determine the optimal dosing and administration of TAK-659 in clinical settings.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the reaction of 5-tert-butyl-2,3-dimethylphenylsulfonyl chloride with 2-amino-N-(2-methylphenyl)benzamide in the presence of a base. This reaction produces the intermediate compound, which is then further reacted with an amine to form TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models for its potential use in the treatment of cancer and autoimmune disorders. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in autoimmune diseases.

properties

Molecular Formula

C26H30N2O3S

Molecular Weight

450.6 g/mol

IUPAC Name

4-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C26H30N2O3S/c1-17-9-7-8-10-23(17)27-25(29)20-11-13-22(14-12-20)28-32(30,31)24-16-21(26(4,5)6)15-18(2)19(24)3/h7-16,28H,1-6H3,(H,27,29)

InChI Key

IRPDEFQAWBEDMM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC(=C3C)C)C(C)(C)C

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=CC(=C3)C(C)(C)C)C)C

Origin of Product

United States

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